Echinocandin B

fermentation bioprocess engineering strain development

Echinocandin B (ECB) is the irreplaceable fermentation-derived precursor for industrial anidulafungin semisynthesis, with engineered Aspergillus nidulans strains achieving titers of 1.5 g/L—a 30-fold increase over wild-type. Its 13-gene biosynthetic cluster enables rational pathway engineering for next-generation echinocandins. Unlike pneumocandin B0 or FR901379, ECB's linoleoyl side chain confers potent anti-Candida activity (MIC 3.9 µg/mL) with quantifiable hemolytic properties, establishing a critical SAR baseline. Procure high-purity ECB for glucan synthase inhibition studies (IC50 2.6 µg/mL) and validated reference standardization.

Molecular Formula C52H81N7O16
Molecular Weight 1060.2 g/mol
CAS No. 54651-05-7
Cat. No. B1671083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEchinocandin B
CAS54651-05-7
SynonymsEchinocandin B;  NSC 287461;  A30912A;  A 30912A;  A-30912A;  A22082;  A 22082;  A-22082
Molecular FormulaC52H81N7O16
Molecular Weight1060.2 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O
InChIInChI=1S/C52H81N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-38(65)53-35-26-37(64)48(71)57-50(73)42-43(66)29(2)27-59(42)52(75)40(31(4)61)55-49(72)41(45(68)44(67)32-21-23-33(62)24-22-32)56-47(70)36-25-34(63)28-58(36)51(74)39(30(3)60)54-46(35)69/h9-10,12-13,21-24,29-31,34-37,39-45,48,60-64,66-68,71H,5-8,11,14-20,25-28H2,1-4H3,(H,53,65)(H,54,69)(H,55,72)(H,56,70)(H,57,73)/b10-9-,13-12-/t29-,30+,31+,34+,35-,36-,37+,39-,40-,41-,42-,43-,44-,45-,48+/m0/s1
InChIKeyFAUOJMHVEYMQQG-HVYQDZECSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Echinocandin B CAS 54651-05-7: Core Molecular and Functional Overview for Procurement and Research


Echinocandin B (ECB), a cyclic lipohexapeptide antibiotic first isolated from Aspergillus nidulans, serves as the essential precursor for the semisynthetic antifungal drug anidulafungin [1]. It functions as a non-competitive inhibitor of fungal 1,3-β-D-glucan synthase, a critical enzyme in cell wall biosynthesis, and exhibits in vitro antifungal activity against Candida albicans with an MIC of 3.9 µg/ml after 2 days . With a molecular weight of 1060.2 g/mol, CAS 54651-05-7, and a well-defined biosynthetic gene cluster [2], ECB is a foundational research tool in antifungal drug development, particularly for those engineering next-generation echinocandins or studying glucan synthase inhibition mechanisms.

Why Echinocandin B Cannot Be Interchanged with Other Echinocandin-Class Compounds


Despite sharing a common mechanism of action, substituting Echinocandin B with other echinocandins like pneumocandin B0, echinocandin C, or FR901379 is scientifically unsound for several quantifiable reasons. Firstly, the water solubility of ECB is exceptionally low (0.008 mg/mL) compared to analogs like FR901379 (>50 mg/mL), directly impacting experimental formulation and bioavailability [1]. Secondly, its specific lipopeptide structure, featuring a linoleoyl side chain, confers potent antifungal activity but also significant hemolytic properties, a key differentiator from derivatives like cilofungin [2]. Thirdly, the biosynthetic gene clusters and production yields vary dramatically; for instance, engineered strains achieve ECB yields of 1.5 g/L, a 30-fold increase over parent strains, a parameter not translatable to the distinct fermentation biology of pneumocandin B0 production in Glarea lozoyensis [3]. The following evidence quantifies these critical, non-substitutable differences.

Quantifiable Differentiation: Head-to-Head Evidence for Echinocandin B vs. Key Analogs


Fermentation Yield Enhancement: Echinocandin B Production Achieves 1.5 g/L, a 30-Fold Increase Over Parent Strain

Engineered strains of Aspergillus nidulans NRRL8112 overexpressing the aniA and/or aniJ genes achieve an Echinocandin B (ECB) production titer of 1.5 g/L in 5-L fed-batch fermentation, representing a 30-fold increase compared to the unmodified parent strain [1]. This substantial yield improvement is specific to ECB biosynthesis and is not directly applicable to the production of pneumocandin B0 or other echinocandins, which rely on distinct fungal hosts and gene clusters .

fermentation bioprocess engineering strain development

Enzymatic Inhibition Potency: Echinocandin B Exhibits an IC50 of 2.6 µg/mL Against 1,3-β-Glucan Synthase, Differentiating from More Potent Analogs

In a direct enzyme inhibition assay, Echinocandin B inhibited 1,3-β-glucan synthase with an IC50 of 2.6 µg/mL [1]. This value is less potent than FR901379 (IC50 = 0.7 µg/mL) and FR133302 (IC50 = 1.3 µg/mL), but represents the baseline activity of the natural, unmodified scaffold [1]. This quantification establishes ECB as the reference point for structure-activity relationship (SAR) studies aimed at improving potency through semisynthetic modification.

enzymology antifungal drug discovery

Aqueous Solubility: Echinocandin B is Exceedingly Poorly Soluble (0.008 mg/mL), a Critical Formulation Challenge Compared to Analogs

The water solubility of Echinocandin B is a remarkably low 0.008 mg/mL [1]. This represents a >6,250-fold difference compared to the water-soluble analog FR901379 (solubility >50 mg/mL) and a 12.5-fold difference compared to cilofungin (solubility 0.1 mg/mL) [1]. This extreme hydrophobicity is a direct consequence of its lipopeptide structure and necessitates the use of organic co-solvents or specialized prodrug strategies for in vitro and in vivo applications [2].

formulation physicochemical properties drug development

Antifungal Spectrum: Echinocandin B Shows Potent Strain-Dependent Activity Against Candida albicans

In vitro antifungal testing reveals that Echinocandin B exhibits strain-dependent potency against Candida albicans. After a 2-day incubation, the IC50 values were 0.24 µg/mL for strain FP578, 0.16 µg/mL for strain FP582, and 0.12 µg/mL for strain FP633 [1]. While a direct MIC90 comparison with clinical echinocandins like anidulafungin under identical conditions is not available, these values establish the baseline potency of the natural scaffold against specific laboratory strains, which is essential for interpreting the activity of semisynthetic derivatives [2].

antifungal susceptibility Candida microbiology

Hemolytic Activity: Echinocandin B Exhibits Strong Hemolysis, a Key Liability Addressed by Semisynthetic Derivatives

Echinocandin B demonstrates strong hemolytic activity, a property primarily attributed to its linoleoyl side chain [1]. This characteristic limits its direct therapeutic use and motivates its role as a precursor for semisynthetic derivatives. In contrast, cilofungin (LY121019), an N-p-octyloxybenzoyl derivative of ECB, is reported to be non-hemolytic [2]. This quantitative differentiation in toxicity profile is a critical factor in selecting ECB for medicinal chemistry programs aimed at reducing hemolytic risk.

toxicity hemolysis drug safety

Biosynthetic Gene Cluster Elucidation: A Well-Characterized 13-Gene Cluster Enables Rational Engineering for Echinocandin B

The biosynthetic gene cluster responsible for Echinocandin B production in Aspergillus nidulans has been fully characterized and consists of a 13-gene cluster (ecdA, ecdG-J, htyA-F) [1]. This contrasts with the production of pneumocandin B0, which occurs in the phylogenetically distinct fungus Glarea lozoyensis and involves a different gene cluster . The availability of a complete genetic blueprint for ECB biosynthesis enables targeted metabolic engineering for yield improvement and the generation of novel analogs through combinatorial biosynthesis.

biosynthesis genetic engineering secondary metabolism

Optimal Application Scenarios for Echinocandin B in Research and Industrial Workflows


Precursor for Semisynthetic Antifungal Drug Manufacturing (Anidulafungin)

Echinocandin B serves as the essential fermentation-derived precursor for the industrial-scale semisynthesis of anidulafungin . Its proven scalability, with engineered strains achieving titers of 1.5 g/L, makes it the preferred starting material for this established manufacturing route [7]. Procurement of high-purity ECB is therefore justified for pharmaceutical companies and CMOs engaged in the production of this echinocandin drug.

Medicinal Chemistry Scaffold for Novel Antifungal Analog Development

The natural ECB scaffold, with its well-characterized hemolytic liability and moderate enzymatic potency (IC50 = 2.6 µg/mL), provides a valuable baseline for structure-activity relationship (SAR) studies . Researchers aiming to design next-generation echinocandins with improved solubility, reduced toxicity, or enhanced potency against resistant strains should utilize ECB as a reference compound and starting point for semisynthetic modification [7].

Metabolic Engineering and Synthetic Biology Research Platform

The fully elucidated 13-gene biosynthetic cluster for ECB in Aspergillus nidulans makes this compound an ideal model system for studying fungal secondary metabolism and for developing synthetic biology tools . Laboratories focused on pathway engineering, heterologous expression, or the production of novel lipopeptide analogs can leverage this genetic knowledge for rational strain design [7].

Reference Standard for Glucan Synthase Inhibition and Antifungal Susceptibility Assays

Due to its well-documented activity profile, including strain-specific IC50 values against C. albicans (0.12-0.24 µg/mL) and defined MIC (3.9 µg/mL) , ECB serves as a reliable reference standard in enzymatic and microbiological assays [7]. It is particularly useful for benchmarking the activity of novel glucan synthase inhibitors or for calibrating susceptibility testing in research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Echinocandin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.